4-(Hexyloxy)-2,5-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
4-(Hexyloxy)-2,5-dimethylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a hexyloxy group and two methyl groups. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 4-(Hexyloxy)-2,5-dimethylbenzene-1-sulfonyl chloride can be achieved through several methods. One common method involves the reaction of 4-(Hexyloxy)-2,5-dimethylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4−(Hexyloxy)−2,5−dimethylbenzenesulfonicacid+SOCl2→4−(Hexyloxy)−2,5−dimethylbenzene−1−sulfonylchloride+SO2+HCl
Another method involves the use of phosphorus pentachloride (PCl₅) as a chlorinating agent. The reaction is carried out by mixing the sulfonic acid derivative with PCl₅ and heating the mixture to obtain the desired sulfonyl chloride.
Chemical Reactions Analysis
4-(Hexyloxy)-2,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Common reagents used in these reactions include amines, reducing agents like LiAlH₄, and oxidizing agents such as potassium permanganate (KMnO₄).
Scientific Research Applications
4-(Hexyloxy)-2,5-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)-2,5-dimethylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-(Hexyloxy)-2,5-dimethylbenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Hexyloxy)benzenesulfonyl chloride: Lacks the additional methyl groups on the benzene ring, resulting in different reactivity and applications.
4-(Hexyloxy)-2,5-dimethylbenzenesulfonic acid: The sulfonic acid derivative, which is less reactive compared to the sulfonyl chloride.
4-(Hexyloxy)-2,5-dimethylbenzene-1-sulfonamide: The sulfonamide derivative, which is formed by the reaction of the sulfonyl chloride with amines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in various chemical reactions.
Properties
CAS No. |
642460-71-7 |
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Molecular Formula |
C14H21ClO3S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-hexoxy-2,5-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C14H21ClO3S/c1-4-5-6-7-8-18-13-9-12(3)14(10-11(13)2)19(15,16)17/h9-10H,4-8H2,1-3H3 |
InChI Key |
HBWMVRASARPLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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